Hexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate
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Overview
Description
Hexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate is a synthetic organic compound with the molecular formula C22H26ClNO4 and a molecular weight of 403.91 g/mol . This compound is characterized by the presence of a hexyl ester group, a chlorophenoxyacetyl moiety, and a benzoate core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 4-chlorophenoxyacetic acid is then acylated with hexylamine to form the corresponding amide.
Esterification: The final step involves the esterification of the amide with benzoic acid under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
Hexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of Hexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Hexyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate
- Cyclohexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate
- Butyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C21H24ClNO4 |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
hexyl 4-[[2-(4-chlorophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H24ClNO4/c1-2-3-4-5-14-26-21(25)16-6-10-18(11-7-16)23-20(24)15-27-19-12-8-17(22)9-13-19/h6-13H,2-5,14-15H2,1H3,(H,23,24) |
InChI Key |
LFCVXVRQMCBPDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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